molecular formula C19H18N4O4S2 B10980436 N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide

N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide

Cat. No.: B10980436
M. Wt: 430.5 g/mol
InChI Key: JEJRCPHUDJCTQW-UHFFFAOYSA-N
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Description

N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

The synthesis of N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide typically involves multi-step procedures. One common method includes the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators. The reaction is carried out in dimethyl formamide as the solvent under relatively mild conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzothiazole moiety. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, which can lead to the disruption of cellular processes in bacteria and cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the type of cells or organisms being studied .

Comparison with Similar Compounds

N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide can be compared with other benzothiazole derivatives, such as:

Properties

Molecular Formula

C19H18N4O4S2

Molecular Weight

430.5 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-[(1,1-dioxothiolan-3-yl)carbamoylamino]benzamide

InChI

InChI=1S/C19H18N4O4S2/c24-17(23-19-22-15-3-1-2-4-16(15)28-19)12-5-7-13(8-6-12)20-18(25)21-14-9-10-29(26,27)11-14/h1-8,14H,9-11H2,(H2,20,21,25)(H,22,23,24)

InChI Key

JEJRCPHUDJCTQW-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)NC2=CC=C(C=C2)C(=O)NC3=NC4=CC=CC=C4S3

Origin of Product

United States

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